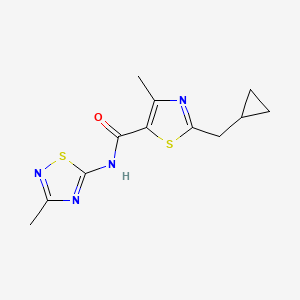
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine, also known as MIPPA, is a chemical compound that has gained significant attention in scientific research. MIPPA is a pyrazine derivative that has been synthesized using various methods.
Mechanism of Action
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have various biochemical and physiological effects. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling.
Advantages and Limitations for Lab Experiments
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has several advantages for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine is stable under various conditions and can be easily synthesized using various methods. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to have low toxicity in various cell lines. However, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has some limitations for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor bioavailability, which can limit its use in vivo.
Future Directions
There are several future directions for 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine research. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its mechanism of action and its effects on various signaling pathways. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can also be further studied for its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. Finally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a lead compound for the development of new pyrazine derivatives with improved therapeutic properties.
Synthesis Methods
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been synthesized using various methods, including the Suzuki coupling reaction, palladium-catalyzed amination, and Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylboronic acid using a palladium catalyst. The palladium-catalyzed amination method involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylamine using a palladium catalyst. The Sonogashira coupling reaction involves the reaction between 2-iodo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropyne using a copper catalyst.
Scientific Research Applications
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been extensively studied for its potential as a therapeutic agent for various diseases. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-3-12(13-5-4-8-21-13)18-14-9-16-10-15(19-14)20-7-6-17-11(20)2/h4-10,12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYWYLIKAXGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=CN=CC(=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)


![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)